Spectroscopic Analysis of Methyl 4-(piperazin-1-ylmethyl)benzoate: A Technical Guide
Spectroscopic Analysis of Methyl 4-(piperazin-1-ylmethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a framework for the spectroscopic characterization of Methyl 4-(piperazin-1-ylmethyl)benzoate (CAS No. 86620-81-7), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain spectral data for this specific compound, this document focuses on outlining the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methodologies provide the necessary foundation for researchers to generate and interpret the spectroscopic data required for structural elucidation and purity assessment.
Introduction
Methyl 4-(piperazin-1-ylmethyl)benzoate is a bifunctional molecule incorporating a piperazine moiety and a methyl benzoate group. This structure makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate and comprehensive spectroscopic characterization is a critical step in ensuring the identity, purity, and stability of this intermediate, which is essential for regulatory compliance and the success of subsequent synthetic steps. This guide details the standard procedures for acquiring the necessary NMR, IR, and MS data.
Spectroscopic Data Summary
NMR Spectroscopic Data
Table 1: ¹H NMR Data for Methyl 4-(piperazin-1-ylmethyl)benzoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| Data to be populated | Aromatic Protons | |||
| Data to be populated | Methylene Bridge (-CH₂-) | |||
| Data to be populated | Methyl Ester (-OCH₃) | |||
| Data to be populated | Piperazine Protons (-CH₂-N-CH₂-) |
| Data to be populated | | | | Piperazine N-H |
Table 2: ¹³C NMR Data for Methyl 4-(piperazin-1-ylmethyl)benzoate
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data to be populated | Carbonyl Carbon (C=O) |
| Data to be populated | Aromatic C-quaternary |
| Data to be populated | Aromatic C-H |
| Data to be populated | Methylene Bridge (-CH₂) |
| Data to be populated | Methyl Ester (-OCH₃) |
| Data to be populated | Piperazine Carbons (-CH₂-N-CH₂-) |
IR Spectroscopic Data
Table 3: IR Absorption Bands for Methyl 4-(piperazin-1-ylmethyl)benzoate
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| Data to be populated | N-H Stretch (Piperazine) | |
| Data to be populated | C-H Stretch (Aromatic) | |
| Data to be populated | C-H Stretch (Aliphatic) | |
| Data to be populated | C=O Stretch (Ester) | |
| Data to be populated | C=C Stretch (Aromatic) | |
| Data to be populated | C-O Stretch (Ester) |
| Data to be populated | | C-N Stretch (Piperazine) |
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for Methyl 4-(piperazin-1-ylmethyl)benzoate
| m/z | Relative Intensity (%) | Ion Assignment |
|---|---|---|
| Data to be populated | [M+H]⁺ (Molecular Ion + H) | |
| Data to be populated | [M]⁺ (Molecular Ion) |
| Data to be populated | | Key Fragment Ions |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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Sample Preparation : Approximately 5-10 mg of Methyl 4-(piperazin-1-ylmethyl)benzoate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
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¹H NMR Acquisition :
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A standard single-pulse experiment is performed.
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Typical spectral width: -2 to 12 ppm.
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Number of scans: 16-64, depending on sample concentration.
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Relaxation delay: 1-5 seconds.
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¹³C NMR Acquisition :
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A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.
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Typical spectral width: 0 to 220 ppm.
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Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
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Relaxation delay: 2-5 seconds.
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Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrumentation : A Fourier-Transform Infrared spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
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Data Acquisition :
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A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded.
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The sample spectrum is then recorded.
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Typical spectral range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of scans: 16-32.
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Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
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Instrumentation : A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI).
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Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization for ESI.
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Data Acquisition :
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The sample solution is introduced into the ion source.
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For ESI, the analysis is typically performed in positive ion mode to observe [M+H]⁺.
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Mass range: m/z 50-500.
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The instrument is calibrated using a known standard.
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Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Methyl 4-(piperazin-1-ylmethyl)benzoate.
Caption: Workflow for Spectroscopic Characterization.
